Cornforth reagent
Overview
Description
Chromic acid, with the chemical formula H2Cr2O7, is a powerful oxidizing agentThis compound is widely used in organic chemistry for its ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridinium dichromate can be synthesized by gradually adding a solution of chromic anhydride (Cr2O3) in water to pyridine under ice-cold conditions. The reaction is exothermic, and care must be taken to control the temperature .
Industrial Production Methods: In industrial settings, the preparation involves dissolving chromic anhydride in water and then adding pyridine. The mixture is cooled to precipitate the product, which is then filtered and dried .
Types of Reactions:
Oxidation: Pyridinium dichromate is primarily used as an oxidizing agent.
Substitution: It can also participate in substitution reactions where it acts as an oxidant.
Common Reagents and Conditions:
Reagents: Primary and secondary alcohols, tert-butyl hydroperoxide.
Conditions: Room temperature, often in the presence of a buffer like sodium acetate.
Major Products:
From Primary Alcohols: Aldehydes.
From Secondary Alcohols: Ketones.
Scientific Research Applications
Chemistry: Pyridinium dichromate is used extensively in organic synthesis for the oxidation of alcohols. It is preferred over other oxidizing agents due to its mild nature and high selectivity .
Biology and Medicine: While its direct applications in biology and medicine are limited, it is used in the synthesis of various intermediates that are crucial in pharmaceutical research .
Industry: In the chemical industry, pyridinium dichromate is used in the production of fine chemicals and in the oxidation of complex organic molecules .
Mechanism of Action
The mechanism by which pyridinium dichromate exerts its oxidizing effect involves the addition of the alcohol oxygen to chromium, making it a good leaving group. A base, often water, then removes a proton from the carbon, forming a new π bond and breaking the O-Cr bond .
Comparison with Similar Compounds
Pyridinium chlorochromate (PCC): Another oxidizing agent used for similar purposes but is more acidic and less selective.
Chromium trioxide (CrO3): A stronger oxidizing agent but less selective and more hazardous.
Uniqueness: Pyridinium dichromate is unique due to its mild nature and high selectivity in oxidizing alcohols to aldehydes and ketones without over-oxidizing them to carboxylic acids .
Properties
IUPAC Name |
oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5N.2Cr.7O/c2*1-2-4-6-5-3-1;;;;;;;;;/h2*1-5H;;;;;;;;;/q;;;;;;;;;2*-1/p+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYWWPCAXXPJFF-UHFFFAOYSA-P | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cr2N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60889393 | |
Record name | Chromic acid (H2Cr2O7), compd. with pyridine (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60889393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20039-37-6 | |
Record name | Chromic acid (H2Cr2O7), compd. with pyridine (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60889393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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